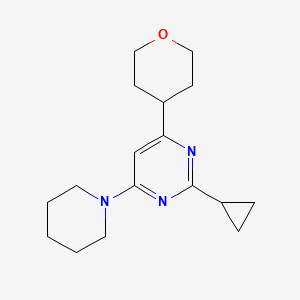![molecular formula C18H16F4N4O B15113596 2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15113596.png)
2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a fluoropyridine moiety and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, followed by cyclization to form the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
Trifluoromethylpyridine: A compound with a trifluoromethyl group but lacking the complex pyrrolo[3,4-c]pyrrol moiety.
Uniqueness
2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is unique due to its combination of a fluoropyridine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H16F4N4O |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
(3-fluoropyridin-4-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C18H16F4N4O/c19-15-6-23-4-3-14(15)17(27)26-9-11-7-25(8-12(11)10-26)16-2-1-13(5-24-16)18(20,21)22/h1-6,11-12H,7-10H2 |
Clave InChI |
WKAWPTDHQPNCOK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=C(C=NC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15113518.png)
![ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B15113526.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B15113542.png)

![3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15113549.png)
![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113553.png)

![3-{[1-(3-Fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B15113573.png)
![2-{5-[(3-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B15113580.png)
![1-(2,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113590.png)
![5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B15113592.png)

![5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B15113595.png)
